Cas no 84-45-7 (2,3-dichloro-9,10-dihydroanthracene-9,10-dione)
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloroanthraquinone
- 2,3-dichloroanthracene-9,10-dione
- 2,3-Dichlor-9,10-anthrachinon
- 2,3-Dichlor-anthrachinon
- 2,3-dichloro-9,10-anthracenedione
- 2,3-Dichloroanthrachinon
- 2,3-dichloro-anthraquinone
- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
- 9,2,3-dichloro
- Anthraquinone,2,3-dichloro
- F0051-0092
- 2,3-Dichloro-9,10-anthraquinone
- NSC 37582
- 2,3-Dichloro-9,10-anthracenedione (ACI)
- Anthraquinone, 2,3-dichloro- (6CI, 7CI, 8CI)
- 2,3-dichloro-9,10-dihydroanthracene-9,10-dione
-
- Inchi: 1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
- InChI Key: KPYPNTLKDIYIKB-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC(=C(C=2)Cl)Cl)C(=O)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 275.97400
- Monoisotopic Mass: 275.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 34.1A^2
Experimental Properties
- Density: 1.514±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 267 ºC
- Boiling Point: 455.2 °C at 760 mmHg
- Flash Point: 191.7 °C
- Refractive Index: 1.671
- Solubility: Insuluble (2.1E-5 g/L) (25 ºC),
- PSA: 34.14000
- LogP: 3.76880
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0051-0092-2μmol |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-5μmol |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-10μmol |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-20μmol |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-1mg |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-2mg |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-3mg |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-4mg |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-5mg |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0051-0092-10mg |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione |
84-45-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Production Method
Production Method 1
Production Method 2
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Raw materials
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Preparation Products
2,3-dichloro-9,10-dihydroanthracene-9,10-dione Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2,3-dichloro-9,10-dihydroanthracene-9,10-dione
2,3-Dichloro-9,10-Dihydroanthracene-9,10-Dione: A Comprehensive Overview
The compound with CAS No. 84-45-7, commonly referred to as 2,3-dichloro-9,10-dihydroanthracene-9,10-dione, is a significant organic compound with a unique structure and diverse applications. This compound belongs to the family of anthraquinones, which are well-known for their versatile properties and wide-ranging uses in various industries. The dichloro substitution at positions 2 and 3 of the anthracene ring system imparts specific chemical and physical characteristics that make this compound particularly interesting for researchers and industry professionals alike.
Anthraquinones are polycyclic aromatic compounds characterized by their rigid, planar structures and conjugated systems. The presence of the dione functional group in 2,3-dichloro-9,10-dihydroanthracene-9,10-dione contributes to its strong electron-withdrawing properties. This feature is crucial in determining its reactivity in various chemical reactions and its potential applications in fields such as materials science and pharmaceuticals. Recent studies have highlighted the importance of such compounds in the development of advanced materials due to their ability to act as electron acceptors in organic electronics.
The synthesis of 2,3-dichloro-9,10-dihydroanthracene-9,10-dione typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of anthraquinone derivatives followed by reduction or oxidation steps to achieve the desired substitution pattern. Researchers have recently explored alternative synthetic routes that utilize environmentally friendly catalysts or green chemistry principles to minimize waste and improve efficiency. These advancements have not only enhanced the scalability of production but also reduced the environmental footprint associated with manufacturing this compound.
In terms of applications, 2,3-dichloro-9,10-dihydroanthracene-9,10-dione has found significant use in the field of materials science. Its ability to form stable charge-transfer complexes makes it an attractive candidate for use in organic semiconductors and photovoltaic devices. Recent studies have demonstrated its potential as a building block for constructing novel organic materials with tailored electronic properties. Additionally, this compound has shown promise in the development of sensors for detecting environmental pollutants due to its sensitivity to changes in its electronic environment.
The chemical stability and reactivity of 2,3-dichloro-9,10-dihydroanthracene-9,10-dione make it a valuable intermediate in organic synthesis. Its substitution pattern allows for further functionalization to create derivatives with enhanced properties for specific applications. For instance, researchers have explored the use of this compound as a precursor for synthesizing advanced pharmaceutical agents with potential anti-inflammatory or antioxidant properties. The ability to modify its structure while retaining its core functionality underscores its versatility as a building block in chemical synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2,3-dichloro-9,10-dihydroanthracene-9,10-dione. By employing density functional theory (DFT) calculations and molecular dynamics simulations, scientists have been able to predict its behavior under various conditions with high accuracy. These computational tools have facilitated the design of new experiments and guided the optimization of synthetic pathways for this compound.
In conclusion, 2,3-dichloro-9,10-dihydroanthracene-9,10-dione is a versatile organic compound with a wealth of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and technologies. As ongoing research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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